

Application Notes: Western Blot Analysis of MAP17 Protein Levels

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Compound of Interest

Compound Name: MAP17

Cat. No.: B15597279

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Introduction

Membrane-Associated Protein 17 (**MAP17**), also known as PDZK1IP1, is a small, 17 kDa non-glycosylated protein primarily localized to the plasma membrane and Golgi apparatus[1][2][3]. **MAP17** expression is typically restricted in adult tissues but becomes significantly upregulated in various pathological conditions, including inflammatory diseases and numerous cancers[4]. Its overexpression is a common feature in many carcinomas, such as those of the ovary, breast, prostate, and lung, and often correlates with higher tumor grade and progression[1][3][4]. Functionally, **MAP17** acts as an oncogene, enhancing tumorigenic properties like cell proliferation, migration, and resistance to apoptosis[3][5]. This is achieved through the modulation of several key signaling pathways, including the activation of Notch and PI3K/AKT signaling and the suppression of the p38 pathway[1][2][5].

Western blotting is an indispensable immunodetection technique for analyzing **MAP17** protein levels. It allows for the sensitive and specific quantification of **MAP17** expression in cell lysates and tissue homogenates, making it a critical tool for researchers investigating cancer biology, inflammatory processes, and the efficacy of novel therapeutic agents targeting **MAP17**-related pathways. This document provides a detailed protocol for the successful detection and quantification of **MAP17** by Western blot.

Quantitative Data Summary

The expression of **MAP17** is markedly increased in various tumor types compared to normal, healthy tissues. The following table summarizes typical findings regarding **MAP17** protein

levels from the literature.

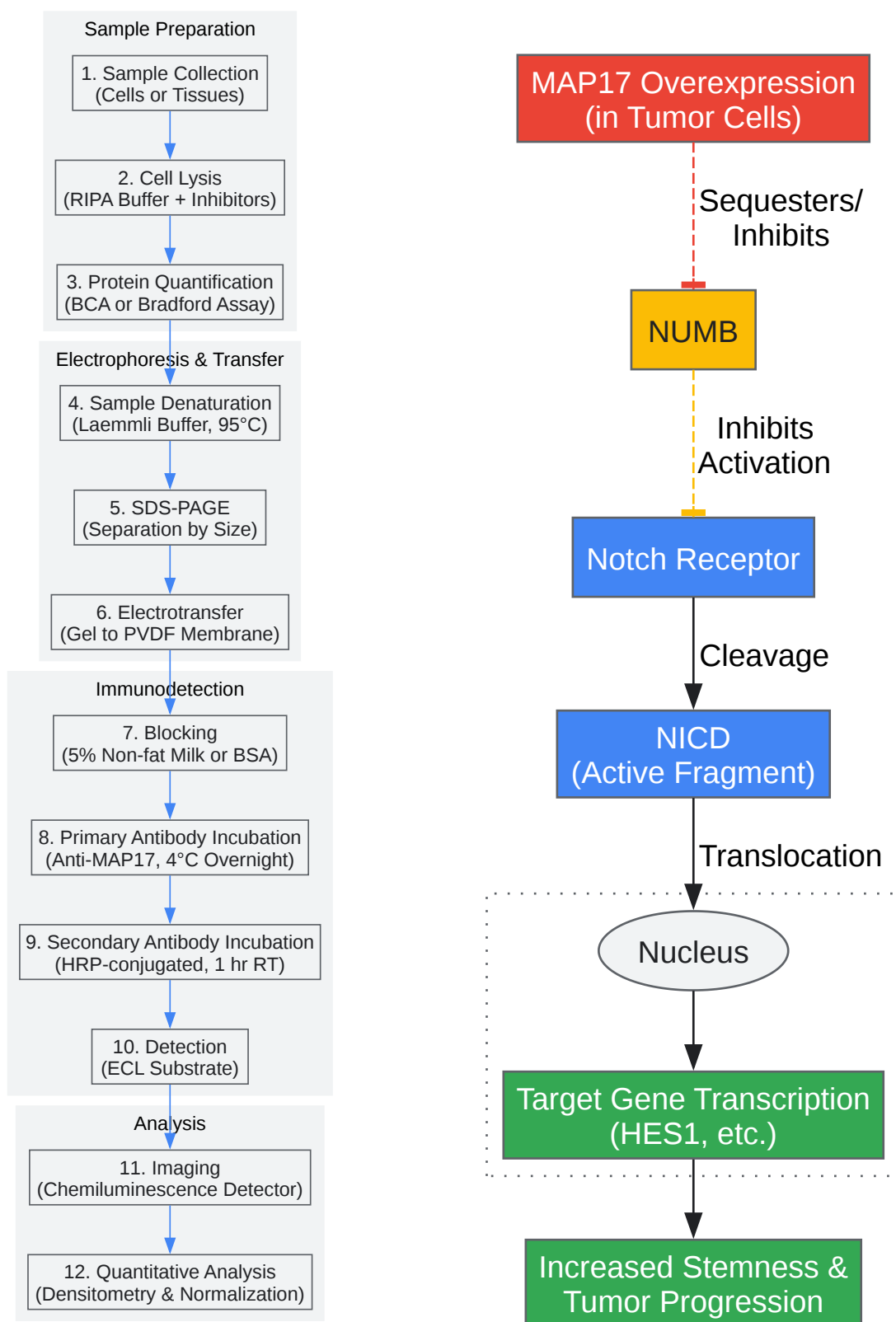
Comparison Group	Condition 1	MAP17 Expression (Condition 1)	Condition 2	MAP17 Expression (Condition 2)	Key Findings	References
Tumor vs. Normal Tissue	Advanced-Stage Carcinomas (Ovarian, Cervical, Prostate, etc.)	High (present in 50-90% of tumors)	Normal or Benign Tissues	Rare / Low	MAP17 expression strongly correlates with tumor progression and a more dedifferentiated phenotype.	[1] [4]
Tumor vs. Normal Tissue	Non-Small Cell Lung Cancer (NSCLC) Tissues	Significantly Upregulated	Adjacent Healthy Lung Tissues	Low	Both mRNA and protein levels of MAP17 are elevated in NSCLC.	[2]
Tumor vs. Normal Tissue	Ovarian, Colon, Stomach, Cervix Tumors	High (overexpression in >70% of samples)	Corresponding Non-Tumoral Tissues	Low	Demonstrates widespread MAP17 overexpression across various carcinomas.	[3]
Cell Line Models	NSCLC Cell Lines	Upregulated	Normal Human Lung Cell	Low	Cancer cell lines recapitulate	[2]

	(e.g., A549, Calu-3)		Line (e.g., MRC-5)		e the MAP17 upregulation seen in primary tumors.
					Forced overexpression increases tumorigenic properties, including proliferation and resistance to apoptosis.
Experimental Manipulation	Cells with Ectopic MAP17 Overexpression	High	Empty Vector (Control) Cells	Low	[1][3]
Experimental Manipulation	Cells with High Endogenous MAP17 (e.g., Calu3) + shRNA for MAP17	Downregulated	Control Cells	High	Downregulation reduces tumorigenic and cancer stem cell-like properties. [6]

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of **MAP17**.

Diagram: Western Blot Workflow for MAP17 Analysis



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